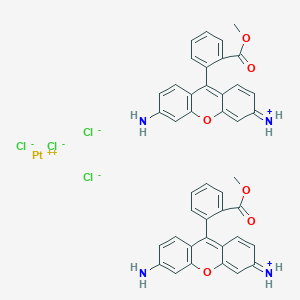
Tetrachloroplatinate dianion-rhodamine-123 complex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachloroplatinate dianion-rhodamine-123 complex is a fluorescent dye that is commonly used in scientific research. The complex is made up of rhodamine-123, a fluorescent dye, and tetrachloroplatinate dianion, a platinum-containing compound. The complex has been widely studied for its applications in bioimaging, biosensing, and drug delivery.
Mecanismo De Acción
The mechanism of action of tetrachloroplatinate dianion-rhodamine-123 complex involves the interaction between the complex and biological systems. The complex is taken up by cells and binds to various cellular components such as proteins and nucleic acids. The complex then emits fluorescence, which can be detected and imaged.
Efectos Bioquímicos Y Fisiológicos
Tetrachloroplatinate dianion-rhodamine-123 complex has been shown to have minimal biochemical and physiological effects on biological systems. Studies have shown that the complex is non-toxic and does not affect cellular viability or function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tetrachloroplatinate dianion-rhodamine-123 complex in lab experiments include its high fluorescence intensity, stability, and ease of use. The complex is also relatively inexpensive compared to other fluorescent dyes. However, the limitations of using the complex include its limited photostability and susceptibility to photobleaching.
Direcciones Futuras
There are several future directions for the use of tetrachloroplatinate dianion-rhodamine-123 complex in scientific research. One potential application is in the development of biosensors for detecting biological molecules such as proteins and nucleic acids. The complex could also be used in the development of targeted drug delivery systems. Additionally, the complex could be used in the development of new imaging techniques for studying biological systems.
In conclusion, tetrachloroplatinate dianion-rhodamine-123 complex is a valuable tool for scientific research. Its fluorescence properties make it useful for imaging biological systems, and its non-toxic nature makes it a safe option for lab experiments. While there are limitations to its use, there are also many potential future directions for its application in scientific research.
Métodos De Síntesis
The synthesis of tetrachloroplatinate dianion-rhodamine-123 complex involves the reaction of rhodamine-123 with tetrachloroplatinate dianion. The reaction is typically carried out in a solvent such as ethanol or water. The resulting complex is a red-orange powder that is soluble in water.
Aplicaciones Científicas De Investigación
Tetrachloroplatinate dianion-rhodamine-123 complex has been widely used in scientific research for its fluorescence properties. The complex is commonly used as a fluorescent probe for imaging biological systems. It has been used to image cells, tissues, and organs in both in vitro and in vivo studies.
Propiedades
Número CAS |
104114-28-5 |
|---|---|
Nombre del producto |
Tetrachloroplatinate dianion-rhodamine-123 complex |
Fórmula molecular |
C42H34Cl4N4O6Pt |
Peso molecular |
1027.6 g/mol |
Nombre IUPAC |
[6-amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C21H16N2O3.4ClH.Pt/c2*1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;;;;;/h2*2-11,22H,23H2,1H3;4*1H;/q;;;;;;+2/p-2 |
Clave InChI |
QGHUFMJYAKCOPB-UHFFFAOYSA-L |
SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
SMILES canónico |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Sinónimos |
Pt(Rh-123)(2) rhodamine 123 (2)-tetrachloroplatinum tetrachloroplatinate dianion-rhodamine-123 complex |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



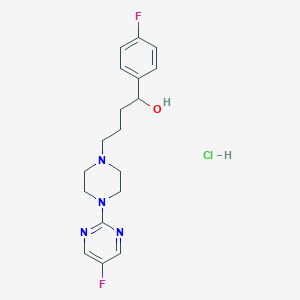
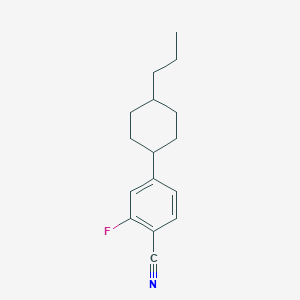
![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)

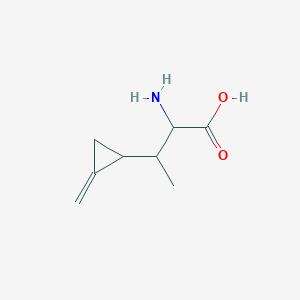

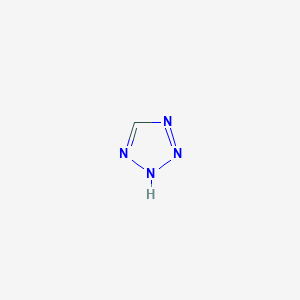


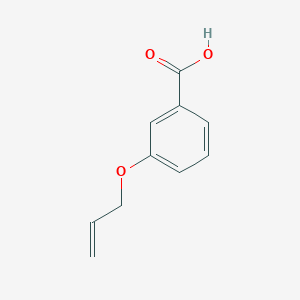
![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)


![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)